3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate

Description

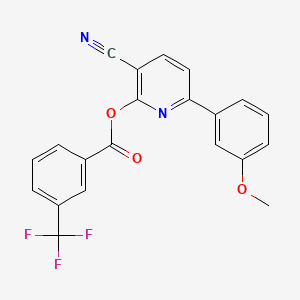

3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate (CAS: 142499-40-9) is a pyridine-derived ester with a molecular formula of C21H13F3N2O3 and a molar mass of 398.33–398.34 g/mol . Its structure features:

- A pyridine ring substituted with a cyano group (-CN) at position 3 and a 3-methoxyphenyl group at position 4.

- A benzoate ester moiety containing a trifluoromethyl (-CF3) group at position 3 of the benzene ring.

This compound’s physicochemical properties, such as lipophilicity and electronic effects, are influenced by the electron-withdrawing trifluoromethyl and cyano groups, which may enhance stability and reactivity in biological or synthetic applications .

Properties

IUPAC Name |

[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl] 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O3/c1-28-17-7-3-4-13(11-17)18-9-8-15(12-25)19(26-18)29-20(27)14-5-2-6-16(10-14)21(22,23)24/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYKUUBVKNXWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 2-pyridinyl intermediate through a reaction between 3-methoxybenzaldehyde and a suitable nitrile source under basic conditions.

Coupling with Trifluoromethylbenzenecarboxylate: The pyridinyl intermediate is then coupled with 3-(trifluoromethyl)benzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Cyclization and Purification: The final step involves cyclization and purification of the product using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to interact with biological targets. Research indicates that derivatives of this compound can act as inhibitors for various enzymes and receptors, including:

- Androgen Receptor Antagonists : Compounds similar to 3-cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate have shown promise in inhibiting androgen receptors, which are critical in the treatment of prostate cancer .

- Anticancer Agents : The structural modifications involving trifluoromethyl groups enhance the lipophilicity and biological activity of the compounds, making them suitable candidates for anticancer therapies .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound useful in developing advanced materials:

- Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties.

- Fluorescent Probes : Its structural characteristics allow it to be used as a fluorescent probe in biological imaging applications, enabling the detection of specific biomolecules .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of the compound to evaluate their biological activities against cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that could inform future drug design .

Case Study 2: Computational Studies

Computational chemistry techniques have been employed to predict the binding affinities of this compound with target proteins. Molecular docking studies revealed that the trifluoromethyl group plays a crucial role in enhancing binding interactions, leading to improved inhibitory effects on target enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from related pyridine and aryl derivatives. Below is a detailed comparison with analogs from the provided evidence:

Table 1: Structural and Functional Comparison

Structural Analysis

- Electron-Withdrawing Groups: The target compound’s trifluoromethyl and cyano groups contrast with urea derivatives (e.g., 6l, 6m), which rely on urea (-NHCONH-) linkages for hydrogen bonding . The absence of urea in the target reduces polarity but increases ester-mediated hydrolytic stability .

- Aromatic Substitution : Unlike Taranabant, which contains a chlorophenyl group and a propanamide chain for receptor binding , the target lacks amide bonds, limiting its direct pharmacological analogy.

- Pyridine Core : The target shares a pyridine backbone with 6-(3-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile but replaces the pyridone (2-oxo) group with a benzoate ester, significantly altering reactivity .

Biological Activity

3-Cyano-6-(3-methoxyphenyl)-2-pyridinyl 3-(trifluoromethyl)benzenecarboxylate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as agriculture and medicine.

- Molecular Formula : C₁₈H₁₅F₃N₂O₂

- Molecular Weight : 367.35 g/mol

- CAS Number : 625377-09-5

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of pyridine derivatives and subsequent functionalization with cyano and trifluoromethyl groups. The detailed synthetic route is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antifungal Activity

Research has indicated that compounds with similar structures exhibit notable antifungal properties. For instance, the presence of the trifluoromethyl group has been associated with enhanced fungicidal activity against various plant pathogens. A study demonstrated that derivatives containing similar functional groups showed significant efficacy against fungi such as Botrytis cinerea and Puccinia triticina .

| Compound | Activity Against Gray Mold (EC₈₀ ppm) | Activity Against Brown Rust (EC₈₀ ppm) |

|---|---|---|

| 1 | 20–100 | 1–10 |

| 2 | 10–40 | 1–10 |

| 3 | <1 | >200 |

Antiviral Activity

In addition to antifungal properties, some analogs of cyano-substituted pyridines have demonstrated antiviral activity. For example, derivatives were tested against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1), showing selective inhibition . The mechanism often involves interference with viral replication processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal and viral replication.

- Cell Membrane Disruption : The lipophilic nature of trifluoromethyl groups may facilitate penetration into microbial membranes, leading to cell lysis.

Case Study 1: Agricultural Application

A field trial was conducted to evaluate the efficacy of a formulation containing this compound against wheat brown rust. Results indicated a significant reduction in disease severity compared to untreated controls, highlighting its potential as a novel fungicide .

Case Study 2: Pharmaceutical Development

In a pharmacological study, derivatives of this compound were screened for antiviral activity. The results showed that certain modifications led to increased potency against HCMV, suggesting pathways for drug development targeting viral infections .

Q & A

Q. Key Considerations :

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-Methoxyphenylacetonitrile, KOtBu, THF, 80°C | 65% | |

| 2 | 3-(Trifluoromethyl)benzoyl chloride, DCC, CH₂Cl₂ | 78% |

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus

A combination of techniques is required for unambiguous identification:

- ¹H/¹³C NMR : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH₃) and trifluoromethyl groups (¹³C: δ ~120-125 ppm, q, J = 270 Hz) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 433.08 (calculated for C₂₂H₁₄F₃N₂O₃) .

- IR : Detect carbonyl stretching (C=O, ~1720 cm⁻¹) and cyano groups (C≡N, ~2220 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridinyl and aromatic regions .

How does the compound’s stability vary under different storage conditions?

Basic Research Focus

Stability is influenced by:

Q. Recommended Storage :

- Anhydrous DMSO or acetonitrile at -20°C in amber vials.

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Research Focus

Q. Validation Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Linearity | R² > 0.99 | |

| Recovery | 85-95% |

How does the 3-methoxyphenyl group influence electronic properties?

Q. Advanced Research Focus

- Electron-Donating Effect : The methoxy group increases electron density on the pyridine ring, confirmed via DFT calculations (e.g., HOMO-LUMO gap reduction by ~0.3 eV) .

- Steric Effects : Ortho-substitution on the phenyl ring may hinder rotation, affecting binding to biological targets .

What computational methods model interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using the compound’s 3D structure (PDB ID: 1TQN) .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Key Finding : The trifluoromethyl group enhances hydrophobic interactions with active-site residues (e.g., Phe304) .

Are there contradictions in reported biological activities of analogous compounds?

Q. Advanced Research Focus

- Herbicidal vs. Antiviral Activity : Analogues with pyridinyl-trifluoromethyl motifs show dual roles (e.g., herbicidal activity in fluazifop-P vs. antiviral potential in Letermovir-like structures) .

- Resolution : Context-dependent reactivity—herbicidal action relies on ester hydrolysis, while antiviral activity requires intact ester groups .

How to optimize reaction yields for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.